N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, a fluorobenzyl group, and an oxalamide group . These functional groups could potentially give the compound a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the oxalamide group could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorobenzyl group could potentially affect the compound’s polarity and solubility .Scientific Research Applications
Protecting Group Applications in Synthesis
- The development of new protecting groups for alcohols, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcases innovative methods in organic synthesis. This protecting group is introduced via benzyl bromide and cleaved with tetrabutylammonium fluoride, highlighting a strategy for protecting sensitive functional groups during complex synthetic sequences. Such methodologies could be applicable for synthesizing structurally complex compounds like N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide (Crich, Li, & Shirai, 2009).
Structural Characterization and Crystallography
- Research on 7-Benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives provides insight into the importance of structural characterization in understanding the properties of complex organic compounds. This includes examining hydrogen bonding patterns and molecular conformations, which are crucial for predicting the behavior and reactivity of novel compounds (Castillo et al., 2009).
Catalytic Applications and Chemical Reactivity
- The study of oxidovanadium(V) and dioxidomolybdenum(VI) complexes with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide highlights the role of metal complexes in catalysis, particularly in the oxidation of olefins. This research points towards potential catalytic applications for structurally related compounds in organic synthesis and industrial processes (Liu et al., 2020).
Novel Methodologies in Organic Synthesis
- The development of methods for N-debenzylation of aromatic heterocycles using potassium tert-butoxide/DMSO demonstrates advances in the manipulation of complex molecules, which could be relevant for the synthesis or modification of compounds like this compound (Haddach, Kelleman, & Deaton-Rewolinski, 2002).
Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4S/c1-18(2,3)23-15(13-9-28(26,27)10-14(13)22-23)21-17(25)16(24)20-8-11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIVXSKDFRZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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